

A Comprehensive Spectroscopic Guide to Behenamide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Behenamide**
Cat. No.: **B136405**

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Introduction

Behenamide (Docosanamide), a long-chain saturated fatty acid amide, finds applications in various industrial and research sectors, including its use as a slip agent, lubricant, and in cosmetic formulations.^[1] Its well-defined chemical structure makes it an excellent subject for spectroscopic analysis, providing a clear example of the spectral characteristics of long-chain primary amides. This technical guide presents a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **behenamide**. Given the limited availability of published experimental spectra, this guide combines known data with predicted values based on established spectroscopic principles to offer a comprehensive analytical resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	3061-75-4	[2][3][4]
Molecular Formula	C ₂₂ H ₄₅ NO	[2][3][4]
Molecular Weight	339.60 g/mol	[4][5]
Melting Point	110-113 °C	[2][5]
Appearance	White solid	[2]

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for **behenamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for **behenamide**, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical shift ranges for long-chain alkanes and primary amides.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.4-6.0	Broad Singlet	2H	-CONH ₂
~2.20	Triplet	2H	-CH ₂ -C(O)NH ₂
~1.62	Quintet	2H	-CH ₂ -CH ₂ -C(O)NH ₂
~1.25	Multiplet	36H	-(CH ₂) ₁₈ -
~0.88	Triplet	3H	CH ₃ -

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~175.7	-C(O)NH ₂
~36.0	-CH ₂ -C(O)NH ₂
~31.9	-CH ₂ - (near terminal)
~29.7	-(CH ₂) _n - (bulk methylene)
~29.4	-(CH ₂) _n - (bulk methylene)
~25.8	-CH ₂ -CH ₂ -C(O)NH ₂
~22.7	-CH ₂ -CH ₃
~14.1	CH ₃ -

Infrared (IR) Spectroscopy

The IR spectrum of **behenamide** is characterized by the vibrational modes of its long alkyl chain and its primary amide functional group. A key characteristic peak for amides is the amide I band.[\[2\]](#)[\[10\]](#)

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3350 and ~3180	Strong, Broad	N-H Stretch	Primary Amide (-CONH ₂)
~2918 and ~2850	Strong, Sharp	C-H Stretch	Alkyl Chain (-CH ₂ , -CH ₃)
~1645	Strong, Sharp	C=O Stretch (Amide I)	Primary Amide (-CONH ₂)
~1622	Medium	N-H Bend (Scissoring)	Primary Amide (-CONH ₂)
~1470	Medium	C-H Bend (Scissoring)	Methylene (-CH ₂)
~720	Medium	C-H Rock	Methylene Chain -(CH ₂)n-

Mass Spectrometry (MS)

The mass spectrum of **behenamide** provides confirmation of its molecular weight and insights into its structure through fragmentation analysis. The fragmentation of long-chain primary amides is often characterized by α -cleavage and McLafferty rearrangement.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Ion	Fragmentation Pathway
339	[M] ⁺	Molecular Ion
59	[C ₂ H ₅ NO] ⁺	McLafferty Rearrangement
44	[CONH ₂] ⁺	α -cleavage

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **behenamide**, tailored to its properties as a waxy solid.

NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 10-20 mg of **behenamide** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Gently warm the vial in a water bath to aid in the dissolution of the waxy solid.
- Once fully dissolved, filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube.

- ^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard single-pulse (zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

- ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
- Number of Scans: 1024-4096.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.

- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

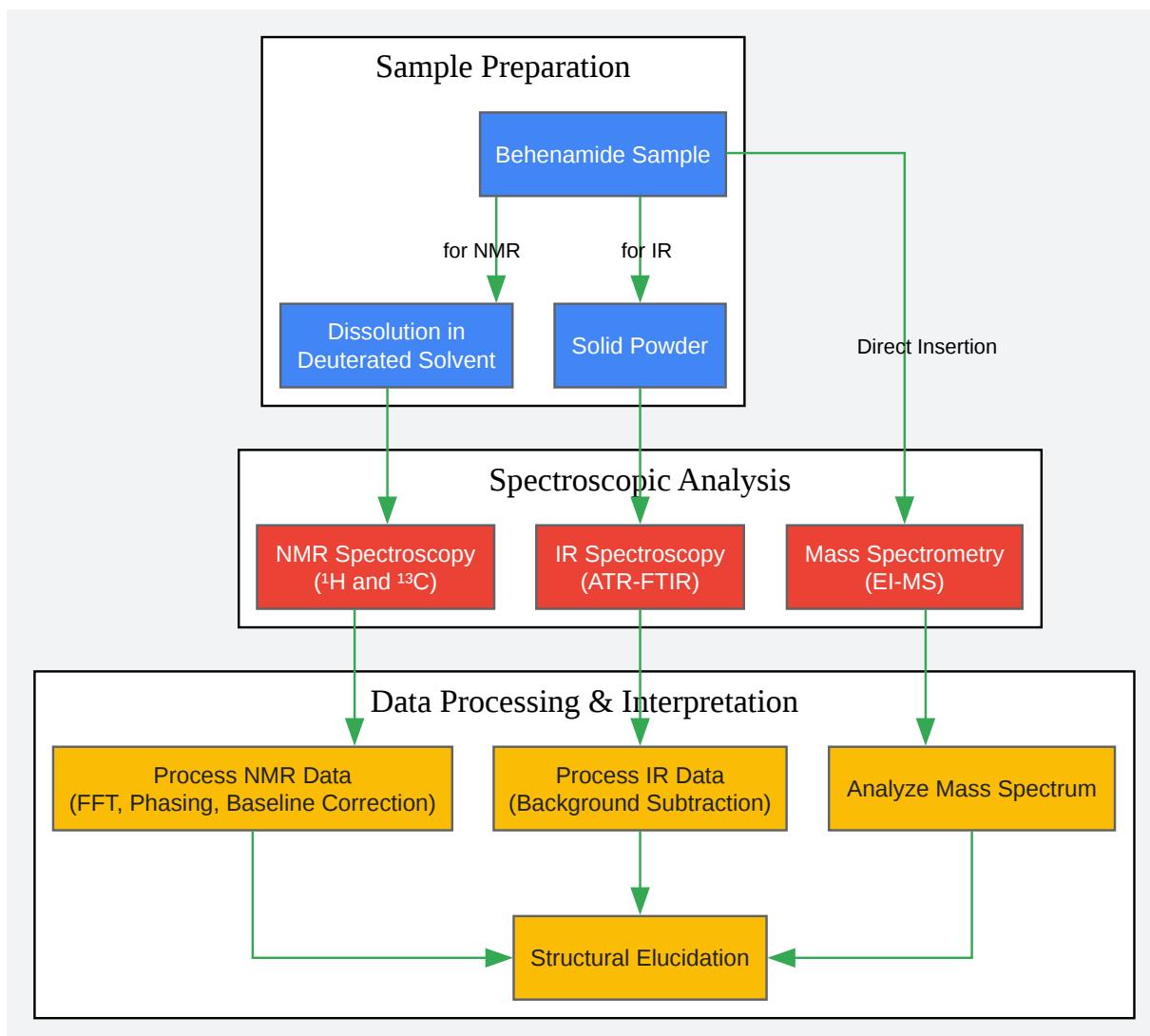
- Sample Preparation:
 - Place a small amount of powdered **behenamide** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure clamp.
- Data Acquisition:
 - Spectrometer: FT-IR spectrometer with an ATR accessory.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the characteristic absorption peaks.

Mass Spectrometry (Electron Ionization)

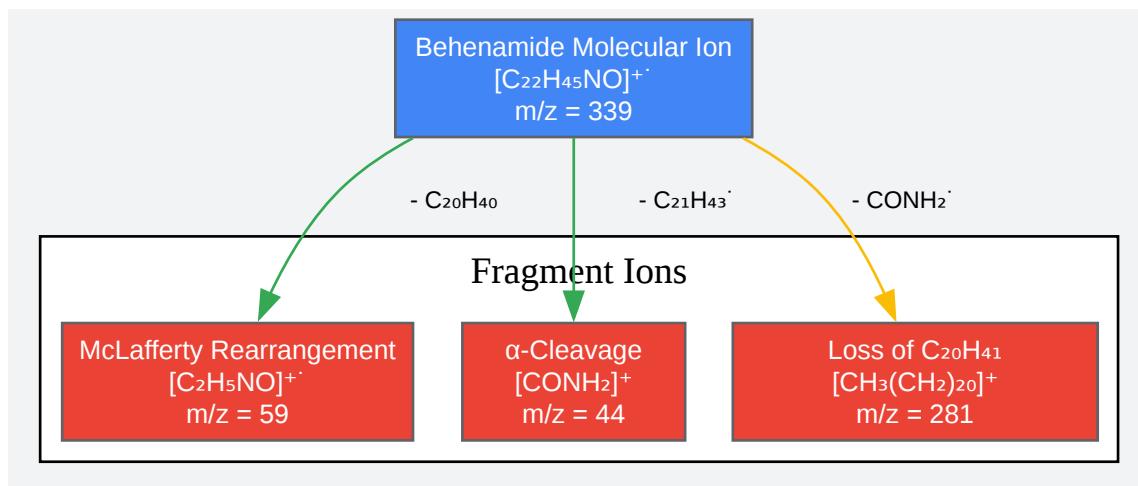
- Sample Introduction:
 - Introduce a small amount of **behenamide** into the mass spectrometer via a direct insertion probe or by gas chromatography if the sample is sufficiently volatile and thermally stable.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40-400.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the observed spectrum with theoretical fragmentation patterns for long-chain primary amides.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the predicted fragmentation of **behenamide**.

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General workflow for the spectroscopic analysis of **behenamide**.



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Predicted mass spectral fragmentation pathways of **behenamide**.

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